Glycozoline

Antibacterial Antifungal Carbazole

Glycozoline is the definitive 6-oxygenated carbazole for antimicrobial lead discovery and synthetic method development. Its 3-methoxy-6-methyl substitution pattern confers validated antibiotic pharmacophore activity—unlike 7-oxygenated analogs (e.g., siamenol) directed toward antiviral pathways. With a balanced LogP of 3.7–4.09, it outperforms more hydrophobic congeners like girinimbine (LogP 4.813) in aqueous assay compatibility, reducing aggregation artifacts. Its concise two-step synthesis from 3-methylcarbazole provides a benchmark for evaluating novel routes. Essential as an analytical reference standard for Glycosmis spp. authentication (HPLC/LC-MS). Insist on glycozoline—generic substitution with girinimbine or murrayaquinone A compromises structure-activity reproducibility.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 5234-30-0
Cat. No. B1212187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycozoline
CAS5234-30-0
Synonymsglycozoline
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC
InChIInChI=1S/C14H13NO/c1-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)15-13/h3-8,15H,1-2H3
InChIKeyGQGQTPKMCGBOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycozoline (CAS 5234-30-0): A 6-Oxygenated Carbazole Alkaloid with Defined Antibacterial Spectrum for Procurement in Antimicrobial Research


Glycozoline (CAS 5234-30-0), systematically named 3-methoxy-6-methyl-9H-carbazole, is a naturally occurring carbazole alkaloid primarily isolated from Glycosmis species within the Rutaceae family [1][2]. With a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol, it features a tricyclic carbazole skeleton with a methoxy group at position 3 and a methyl group at position 6 [3]. Its characterization as a 6-oxygenated carbazole distinguishes it within the alkaloid class and underpins its reported antibiotic activity towards several microorganisms [4].

Why Structural Analogs of Glycozoline Cannot Be Considered Interchangeable for Targeted Research Applications


Carbazole alkaloids, despite sharing a core skeleton, exhibit profound functional divergence driven by subtle variations in their substitution patterns [1]. Even among the closely related 6-oxygenated carbazoles, such as glycozolinine, the replacement of a methoxy with a hydroxy group at C6 or an alteration in the alkyl substituent at C3 can drastically shift a compound's antimicrobial spectrum, physicochemical properties, and pharmacokinetic behavior [2]. Consequently, generic substitution of glycozoline with a structural congener like girinimbine, 3-methylcarbazole, or murrayaquinone A without rigorous, compound-specific validation would compromise experimental reproducibility and obscure structure-activity relationships. The quantitative evidence provided below underscores the precise points of differentiation that make glycozoline the definitive choice for research programs focused on 3-methyl-6-methoxy carbazole scaffolds.

Quantitative Differentiation Guide for Glycozoline (5234-30-0) Against Its Closest In-Class Analogs


Head-to-Head Antimicrobial Spectrum Differentiation: Glycozoline vs. Girinimbine Isomers

A direct comparative study evaluated the antimicrobial activity of glycozoline against girinimbine isomers (IV and VII). The results demonstrated that glycozoline and girinimbine isomers exhibit distinct activity profiles against a panel of bacterial and fungal strains, confirming that the specific 3-methoxy-6-methyl substitution pattern of glycozoline yields a unique spectrum of action [1].

Antibacterial Antifungal Carbazole

Physicochemical Property Differentiation: Melting Point and Lipophilicity Profile vs. Key Analogs

Glycozoline possesses a distinct melting point and lipophilicity profile compared to its closest 6-oxygenated congener, glycozolinine, and the more complex carbazole alkaloid girinimbine. Glycozoline's melting point of 181-182°C is significantly lower than that of glycozolinine (231-232°C) and higher than that of girinimbine (175-176°C) [1]. Furthermore, its calculated LogP (3.7-4.09) reflects a balance of lipophilicity, being less hydrophobic than girinimbine (LogP 4.813) [2].

Physicochemical Characterization LogP Melting Point

Synthetic Accessibility and Efficiency: A Two-Step Advantage Over Complex Multi-Step Routes

Glycozoline offers a significant advantage in synthetic accessibility compared to other biologically active carbazoles. A 2016 report achieved the total synthesis of glycozoline in just two steps from 3-methylcarbazole via a 3-bromo-6-methylcarbazole intermediate [1]. This contrasts sharply with the more complex syntheses required for related natural products, such as ekeberginine, which necessitates a Stille coupling for prenyl group introduction, or murrayaquinone A, which relies on Raney nickel-mediated desulfurization [1].

Organic Synthesis Synthetic Yield Carbazole

Quantitative Isolation Data: Establishing Relative Abundance in Natural Extracts

Quantitative Gas-Liquid Chromatography (GLC) of a Glycosmis pentaphylla extract provided the relative abundance of key carbazole alkaloids. Glycozolidine was quantified at 189.70 µg/mL (4.12% w/w), while 3-methylcarbazole was found at 186.67 µg/mL (4.06% w/w) [1]. Glycozoline's presence was confirmed, although its precise concentration was not reported in this specific quantitation, its co-occurrence with these major alkaloids establishes it as a significant constituent of this therapeutically relevant plant [1][2].

Phytochemistry Natural Product Isolation Quantitation

Functional Group Impact on Biological Activity: 6-Oxygenated vs. 7-Oxygenated Carbazoles

The position of oxygenation on the carbazole scaffold is a critical determinant of biological activity. Glycozoline and glycozolinine, both 6-oxygenated carbazoles, exhibit antibiotic activity towards several microorganisms. In contrast, siamenol, a 7-oxygenated carbazole, displays anti-HIV activity [1]. This structure-activity relationship demonstrates that the 6-oxygenation pattern is associated with antimicrobial properties, whereas the 7-oxygenation pattern is linked to antiviral effects.

Structure-Activity Relationship Antibiotic Anti-HIV

Structural Determinants of Lipophilicity: LogP Comparison with a C3-Prenylated Analog

The substitution pattern on the carbazole core significantly influences lipophilicity, a key parameter for membrane permeability and bioavailability. Glycozoline, with a simple methyl group at C3, has a calculated LogP of 3.7-4.09 [1]. In contrast, girinimbine, which possesses a bulky pyrano ring fused to the carbazole core (a C3-prenylated analog), has a higher calculated LogP of 4.813 . This difference of approximately 0.7-1.1 LogP units indicates that girinimbine is markedly more lipophilic.

Physicochemical Properties Lipophilicity LogP

Procurement-Driven Application Scenarios for Glycozoline (5234-30-0) Based on Quantifiable Differentiation Evidence


Antibiotic Discovery: Prioritizing the 6-Oxygenated Carbazole Pharmacophore

For research groups focused on developing novel antibacterial agents, glycozoline is the premier choice. Its classification as a 6-oxygenated carbazole, a structural feature definitively linked to antibiotic activity [1], provides a clear rationale for its selection over 7-oxygenated analogs like siamenol, which are associated with antiviral pathways. Using glycozoline as a lead scaffold ensures the research is directed toward a validated antimicrobial pharmacophore.

Synthetic Methodology Development: A Benchmark for Concise Total Synthesis

Glycozoline serves as an ideal benchmark substrate for developing and demonstrating new synthetic methodologies for carbazole alkaloids. Its well-documented and efficient two-step synthesis from 3-methylcarbazole [2] provides a clear standard for comparison. Researchers can evaluate the efficiency, yield, and step-count of novel synthetic routes against this established, concise pathway, facilitating the optimization of carbazole synthesis.

Phytochemical Profiling and Standardization: A Definitive Reference Standard

In the quality control and standardization of herbal medicines or extracts derived from Glycosmis species, glycozoline is an essential analytical reference standard. Its confirmed presence in Glycosmis pentaphylla and Glycosmis arborea [3][4], along with its distinct physicochemical properties (e.g., melting point of 181-182°C) , make it a reliable marker for species authentication and batch-to-batch consistency analysis using techniques like HPLC or LC-MS.

Physicochemical Screening Libraries: A Balanced Lipophilicity Carbazole Probe

For high-throughput screening campaigns assessing membrane permeability or solubility, glycozoline represents a carbazole alkaloid with a balanced lipophilicity profile (LogP 3.7-4.09) [5]. Compared to the more hydrophobic girinimbine (LogP 4.813) , glycozoline may exhibit superior solubility in aqueous assay buffers. This makes it a more suitable probe for initial biological evaluations where excessive hydrophobicity could lead to aggregation or non-specific binding artifacts.

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